molecular formula C22H27NO4 B4049067 4-(2-methylbutan-2-yl)phenyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate

4-(2-methylbutan-2-yl)phenyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate

Cat. No.: B4049067
M. Wt: 369.5 g/mol
InChI Key: ABBRWYMDBINZAO-UHFFFAOYSA-N
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Description

4-(2-methylbutan-2-yl)phenyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylbutan-2-yl)phenyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the phenyl and isoindole components separately, followed by their coupling through esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylbutan-2-yl)phenyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

4-(2-methylbutan-2-yl)phenyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-methylbutan-2-yl)phenyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylbutan-2-yl)phenyl acetate: Similar structure but lacks the isoindole component.

    1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl acetate: Similar structure but lacks the phenyl component.

Uniqueness

The uniqueness of 4-(2-methylbutan-2-yl)phenyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate lies in its combined aromatic and heterocyclic structures, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-(2-methylbutan-2-yl)phenyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-4-22(2,3)15-7-9-16(10-8-15)27-17(24)12-23-20(25)18-13-5-6-14(11-13)19(18)21(23)26/h7-10,13-14,18-19H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBRWYMDBINZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC(=O)CN2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-methylbutan-2-yl)phenyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate
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4-(2-methylbutan-2-yl)phenyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate
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4-(2-methylbutan-2-yl)phenyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate
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4-(2-methylbutan-2-yl)phenyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate
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4-(2-methylbutan-2-yl)phenyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate
Reactant of Route 6
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4-(2-methylbutan-2-yl)phenyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate

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